Denifanstat is an orally bioavailable fatty acid synthase (FASN) inhibitor, with potential antineoplastic activity. Upon administration, denifanstat binds to and blocks FASN, which prevents the synthesis of palmitate needed for tumor cell growth and survival. This leads to a reduction in cell signaling, an induction of tumor cell apoptosis and the inhibition of cell proliferation in susceptible tumor cells. FASN, an enzyme responsible for the de novo synthesis of palmitic acid, is overexpressed in tumor cells and plays a key role in tumor metabolism, lipid signaling, tumor cell survival and drug resistance; tumor cells are dependent on increased fatty acid production for their enhanced metabolic needs and rapid growth.
Denifanstat
CAS No.: 1399177-37-7
Cat. No.: VC0546081
Molecular Formula: C27H29N5O
Molecular Weight: 439.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1399177-37-7 |
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Molecular Formula | C27H29N5O |
Molecular Weight | 439.6 g/mol |
IUPAC Name | 4-[1-[4-cyclobutyl-2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl]benzonitrile |
Standard InChI | InChI=1S/C27H29N5O/c1-17-14-24(22-4-3-5-22)25(26-29-18(2)30-31-26)15-23(17)27(33)32-12-10-21(11-13-32)20-8-6-19(16-28)7-9-20/h6-9,14-15,21-22H,3-5,10-13H2,1-2H3,(H,29,30,31) |
Standard InChI Key | BBGOSBDSLYHMRA-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1C(=O)N2CCC(CC2)C3=CC=C(C=C3)C#N)C4=NNC(=N4)C)C5CCC5 |
Canonical SMILES | CC1=CC(=C(C=C1C(=O)N2CCC(CC2)C3=CC=C(C=C3)C#N)C4=NNC(=N4)C)C5CCC5 |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Denifanstat exhibits specific chemical properties that contribute to its pharmacological activity. The compound has the following key characteristics:
Property | Value |
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Molecular Formula | C₂₇H₂₉N₅O |
Molecular Weight | 439.6 g/mol |
IUPAC Name | 4-[1-[4-cyclobutyl-2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl]benzonitrile |
CAS Number | 1399177-37-7 |
XLogP3-AA | 5.3 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 4 |
The compound features a complex structure that includes a benzonitrile group, a piperidine ring, a cyclobutyl group, and a triazole moiety, contributing to its specific binding properties with its target enzyme .
Synonyms and Alternative Identifiers
Denifanstat is known by several names in the scientific literature and clinical development:
Alternative Names |
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TVB-2640 |
ASC-40 |
FASN-IN-2 |
4GF95B2LZA (UNII) |
These alternative identifiers are important to recognize when reviewing scientific literature on this compound .
Mechanism of Action
Primary Target and Biological Effects
Denifanstat functions primarily as a selective inhibitor of fatty acid synthase, a multi-enzyme complex responsible for de novo lipogenesis. When administered, denifanstat binds to and blocks FASN, preventing the synthesis of palmitate, which is essential for cell growth and survival . This mechanism has several downstream effects:
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Reduction in cell signaling pathways dependent on lipid mediators
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Induction of apoptosis in cells dependent on de novo lipid synthesis
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Inhibition of cell proliferation in susceptible cell types
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Disruption of lipid-dependent metabolic processes
FASN is overexpressed in multiple pathological conditions, including certain tumors and in patients with NASH, making it a rational target for therapeutic intervention .
Metabolic and Fibrotic Pathway Effects
In the context of NASH, denifanstat's inhibition of FASN addresses several key pathological processes:
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Reduction in hepatic fat accumulation by decreasing de novo lipogenesis
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Improvement in metabolic parameters associated with NASH progression
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Mitigation of inflammatory responses triggered by lipotoxicity
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Potential reduction in fibrogenic processes that lead to liver scarring
These effects collectively contribute to the observed clinical benefits in patients with NASH, including improvements in liver histology and markers of liver function .
Clinical Development
FASCINATE-2 Phase 2b Trial
The FASCINATE-2 Phase 2b clinical trial represents a landmark study in denifanstat's development for NASH. This 52-week randomized, placebo-controlled study involved 168 patients with biopsy-confirmed NASH and stage 2 or 3 fibrosis (F2/F3) .
The trial demonstrated statistically significant results across multiple endpoints:
Endpoint | Denifanstat Group | Placebo Group | P-value |
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NASH resolution without worsening of fibrosis with ≥2-point reduction in NAS | 36% | 13% | 0.002 |
≥2-point reduction in NAS without worsening of fibrosis | 52% | 20% | 0.0001 |
Fibrosis improvement by ≥1 stage with no worsening of NASH | 41% | 18% | 0.005 |
NASH resolution with no worsening of fibrosis | 38% | 16% | 0.002 |
MRI-PDFF decline from baseline ≥30% | 65% | 21% | <0.0001 |
The study also reported statistically significant improvements in additional markers of liver health, including artificial intelligence (AI) digital pathology-based fibrosis assessment, FAST Score, and alanine aminotransferase (ALT) levels, with numerical improvements in low-density lipoprotein (LDL) cholesterol .
High-Grade Astrocytoma Study
Beyond NASH, denifanstat has been investigated for oncological applications. A Phase II investigation studied the combination of denifanstat (referred to as TVB-2640 in the study) with bevacizumab in patients with first relapse high-grade astrocytoma .
This prospective, single-center, open-label, unblinded study randomized patients to receive either:
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Denifanstat (100 mg/m² oral daily) plus bevacizumab (10 mg/kg intravenously, Day 1 and Day 15)
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Bevacizumab monotherapy for cycle 1 only (28 days) for biomarker analysis
Following the initial cycle, all patients received the combination therapy until treatment-related toxicity or disease progression occurred. The primary endpoint was progression-free survival .
Rationale for Oncology Applications
The application of denifanstat in oncology leverages the understanding that many tumor cells upregulate fatty acid synthase to facilitate lipid biosynthesis necessary for rapid growth and proliferation. By inhibiting FASN, denifanstat aims to disrupt this metabolic dependency, potentially impairing tumor growth and enhancing sensitivity to other therapeutic agents .
Glioblastoma, in particular, is known to upregulate FASN, making it a rational target for this therapeutic approach. The combination with bevacizumab, an anti-angiogenic agent, represents an attempt to simultaneously target multiple aspects of tumor biology .
Pharmacological Properties
Target Disease Populations
Based on the available clinical data, denifanstat has been primarily investigated in two distinct patient populations:
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Patients with biopsy-confirmed NASH and stage F2/F3 fibrosis, representing a significant unmet medical need given the lack of approved pharmacological therapies for this condition .
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Patients with recurrent high-grade astrocytoma, specifically glioblastoma, which is the most common primary brain tumor with limited effective treatment options, particularly after recurrence .
These target populations highlight the versatility of FASN inhibition as a therapeutic approach across different disease categories with distinct pathophysiologies but shared metabolic dysregulation.
Future Directions and Research Opportunities
Ongoing and Planned Studies
The positive results from the Phase 2b FASCINATE-2 trial in NASH suggest that denifanstat may advance to Phase 3 trials, which would be necessary for regulatory approval considerations. The statistically significant improvements across multiple endpoints provide a strong rationale for continued development in this indication .
For oncological applications, additional studies may be needed to further characterize the efficacy and safety profile of denifanstat, both as monotherapy and in combination with other agents. The preliminary investigation in high-grade astrocytoma represents an initial exploration of its potential in this space .
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